molecular formula C₁₄H₁₀N₂Na₂O₈S₂ B014755 Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate CAS No. 6634-82-8

Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate

Cat. No. B014755
CAS RN: 6634-82-8
M. Wt: 423.4 g/mol
InChI Key: DVSCXUQCFDWMOE-TYYBGVCCSA-N
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Description

Synthesis Analysis

The synthesis of complex sulphonates involves various methods, including cyclisation reactions and modifications of vinyl sulphonates. Research by Capozzi, Melloni, and Modena (1970) on the reactivity of vinyl sulphonic esters demonstrated cyclisation of arylthiovinyl sulphonates to benzo[b]thiophen derivatives, highlighting a unique rearrangement process for vinyl sulphonates with specific substituents (Capozzi, Melloni, & Modena, 1970). Further studies explored the effect of substituents on this cyclisation process, confirming the complex interplay between structure and reactivity (Melloni & Modena, 1972).

Molecular Structure Analysis

The molecular structure of sulphonate derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within these molecules, shedding light on how structural features influence chemical behavior.

Chemical Reactions and Properties

Vinyl sulphonates undergo various chemical reactions, including cyclisation and sulphonylation, leading to the formation of complex structures such as benzo[b]thiophens and sulphonamides. These reactions are influenced by factors like solvent type and catalyst presence, which can direct the course of the reaction towards specific products (Capozzi, Melloni, & Modena, 1970; Melloni & Modena, 1972).

Scientific Research Applications

Reactivity and Synthesis Applications

  • Cyclisation and Rearrangement Reactions : Compounds with similar sulphonyl and vinyl groups have been studied for their ability to undergo cyclisation reactions, leading to the synthesis of complex heterocyclic structures such as benzo[b]thiophens. These reactions often involve catalysts like boron trifluoride and can result in rearrangements depending on the substituents' positions, highlighting the meta-directing effect of phenylsulphonyl groups and the potential for synthesizing novel organic compounds (Melloni & Modena, 1972).

  • Diazotization and Coupling Reactions : The compound's structural resemblance to aromatic amines suggests its potential utility in diazotization and coupling reactions, as demonstrated by the determination of aromatic amines in color additives through diazotization and coupling with specific reagents, followed by analysis via reversed-phase HPLC. This methodology could be applicable for analyzing similar compounds in complex mixtures, indicating its utility in chemical analysis and synthesis (Bailey & Bailey, 1985).

  • Oxidative Coupling for Synthesis of Bioactive Compounds : Similar vinyl groups have been used in oxidative coupling reactions to synthesize bioactive dimers like resveratrol dehydrodimers, showcasing the potential of such compounds in the synthesis of biologically active molecules with potential health benefits (Sako et al., 2004).

Analytical Applications

  • Colorant Analysis in Pharmaceuticals and Food : The structural features of similar compounds have facilitated analytical studies, such as the electrochemical degradation of dyes like Brilliant Blue FCF. These studies not only explore degradation pathways but also assess the efficacy of electrochemical methods for environmental remediation of dye pollutants, suggesting potential applications in the analysis and treatment of waste containing similar compounds (Jain, Sharma, & Bhargava, 2004).

properties

IUPAC Name

disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O8S2.2Na/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24;;/h1-8H,15H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPPHDUSQFWID-SEPHDYHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate

CAS RN

84787-94-0, 6634-82-8
Record name 5-Amino-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084787940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate
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